molecular formula C8H5F4N3 B2610742 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 827586-41-4

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2610742
CAS No.: 827586-41-4
M. Wt: 219.143
InChI Key: ULYLMIJDFWJOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two difluoromethyl groups attached to the pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid. For instance, the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione in acetic acid yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The difluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can undergo further cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 5-Difluoromethylpyrazolo[1,5-a]pyrimidine
  • 7-Difluoromethylpyrazolo[1,5-a]pyrimidine
  • Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

These compounds share a similar core structure but differ in the position and type of substituents, which can significantly affect their chemical and biological properties . The unique presence of two difluoromethyl groups in this compound distinguishes it from its analogs and contributes to its distinct characteristics.

Properties

IUPAC Name

5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4N3/c9-7(10)4-3-5(8(11)12)15-6(14-4)1-2-13-15/h1-3,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYLMIJDFWJOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C=C(N2N=C1)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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